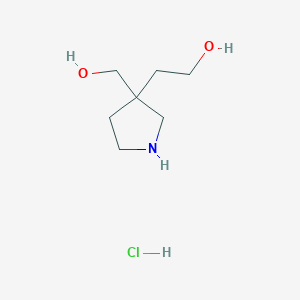

2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

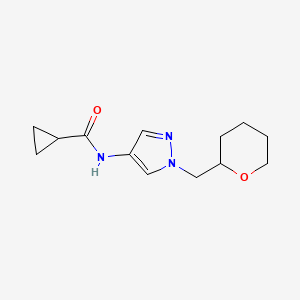

“2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C7H15NO2.ClH . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . The pyrrolidine ring is attached to a hydroxymethyl group and an ethanol group . The presence of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用

Synthesis and Molecular Structure

One of the primary applications of 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride in scientific research is in the synthesis of complex organic molecules and the study of their molecular structures. For instance, it has been used in the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, showcasing its utility in creating intricate molecular structures through reactions without the need for a catalyst or solvent. This compound's molecular and crystal structure was determined using single-crystal X-ray diffraction, highlighting its application in crystallography and molecular analysis (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).

Intercalating Nucleic Acids (INAs)

Another significant application area is in the development of intercalating nucleic acids (INAs), where derivatives of 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride are utilized. These derivatives have been integrated into oligodeoxynucleotides to form INAs, which have shown to influence the stability of INA-DNA and INA-RNA duplexes. This work illustrates the compound's importance in genetic engineering and molecular biology research, especially in studying nucleic acid structures and interactions (Filichev & Pedersen, 2003).

Asymmetric Synthesis

The compound also plays a crucial role in the asymmetric synthesis of bioactive molecules, serving as an intermediate for creating various chiral compounds. A practical large-scale synthesis approach utilizing asymmetric 1,3-dipolar cycloaddition has been developed, emphasizing its utility in producing high-purity chiral intermediates for further chemical transformations. This application is pivotal in the pharmaceutical industry for the development of enantiomerically pure drugs (Kotian, Lin, El-Kattan, & Chand, 2005).

Quantum Chemical Investigation

Further, its derivatives have been subjected to density functional theory (DFT) and quantum chemical calculations to investigate their molecular properties. This research demonstrates its relevance in theoretical chemistry, providing insights into the electronic properties, molecular orbitals, and reactivity of these compounds. Such studies are crucial for designing new materials and understanding their potential applications in electronics and nanotechnology (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-[3-(hydroxymethyl)pyrrolidin-3-yl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c9-4-2-7(6-10)1-3-8-5-7;/h8-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKPEXXBPMCFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CCO)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2811201.png)

![7-Fluoro-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2811204.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)

![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)

![Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate](/img/structure/B2811213.png)

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)

![5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2811219.png)